Methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes methoxy, oxoethoxy, and sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the reaction of methyl 4-hydroxy-3-methoxybenzoate with potassium carbonate in acetone, followed by the addition of methyl bromoacetate. The reaction is carried out at 65°C for 24 hours, and the product is purified by steam distillation and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in synthetic organic chemistry.
Biology
In biology, this compound might be studied for its potential biological activity. Compounds with similar structures have been shown to interact with biological targets, making them candidates for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications.
Mechanism of Action
The mechanism by which methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects likely involves interactions with specific molecular targets. These interactions could include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: This compound shares a similar methoxy and oxoethoxy structure but lacks the sulfanylidene and tetrahydropyrimidine groups.
Methyl (E)-3-(4-(2-ethoxy-2-oxoethoxy)phenyl): This compound has a similar ethoxy and oxoethoxy structure but differs in other functional groups.
Uniqueness
Methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of methoxy, oxoethoxy, sulfanylidene, and tetrahydropyrimidine groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H20N2O6S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O6S/c1-9-14(16(21)24-4)15(19-17(26)18-9)10-5-6-11(12(7-10)22-2)25-8-13(20)23-3/h5-7,15H,8H2,1-4H3,(H2,18,19,26) |
InChI Key |
CCLHFHLJFMVVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(=O)OC)OC)C(=O)OC |
Origin of Product |
United States |
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